2-Thiophenemethanamine, 5-fluoro-alpha-methyl-
Overview
Description
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- is a chemical compound with the molecular formula C6H8FNS. It is a derivative of 2-Thiophenemethanamine, which has a molecular weight of 113.181 . The compound is also known by other names such as 2-Aminomethylthiophene, 2-Thenylamine, 2-Thienylmethylamine, 2-Thiophenemethylamine, and Thiophene-2-methylamine .
Molecular Structure Analysis
The molecular structure of 2-Thiophenemethanamine, 5-fluoro-alpha-methyl- can be analyzed using its InChI string:InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h1-3H,4,6H2
. This string represents the compound’s molecular structure in a standard format that can be used to generate a 2D or 3D molecular model .
Scientific Research Applications
Material Science and Pharmaceuticals
Thiophene, a sulfur-containing heteroaromatic ring, is significant in material science and pharmaceuticals. Substituted thiophenes, like 5-fluoro-alpha-methyl-2-thiophenemethanamine, exhibit a range of biological activities (antibacterial, antifungal, antioxidant, etc.) and are used in polymeric thiophenes for various applications, such as thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
Electronics and Sensory Applications
In the field of electronics, 3-Fluoro-4-hexylthiophene, a compound related to 2-thiophenemethanamine, is notable. It's used to modify the electronic properties of conjugated polythiophenes, which are essential in electropolymerization processes, impacting the development of materials for electronic and sensory applications (Gohier et al., 2013).
Radiopharmaceutical Chemistry
Thiophenes, including variants like 5-fluoro-alpha-methyl-2-thiophenemethanamine, find applications in radiopharmaceutical chemistry. They are used in synthesizing radiolabeled compounds for brain imaging and have potential in developing radiopharmaceuticals with modified metabolism and lower lipophilicity (Kilbourn, 1989).
Neuroscience and Molecular Imaging
In neuroscience, derivatives of 2-thiophenemethanamine are used in designing ligands for brain receptors, such as metabotropic glutamate receptors. These compounds, like 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, have high affinity and potency, making them suitable for positron emission tomography (PET) imaging of brain receptors (Siméon et al., 2007).
Chemical Sensing and Analysis
2-Thiophenemethanamine derivatives are also useful in chemical sensing and analysis. For example, azomethine-thiophene pincer ligands, which may be structurally related, are used for detecting metal ions via fluorescence and MALDI-TOF-MS spectroscopy, demonstrating their utility in analytical chemistry and environmental monitoring (Pedras et al., 2007).
properties
IUPAC Name |
1-(5-fluorothiophen-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFARHBHCSSUBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiophenemethanamine, 5-fluoro-alpha-methyl- |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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